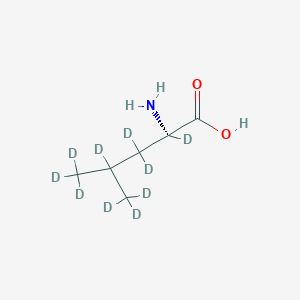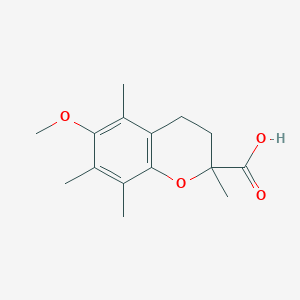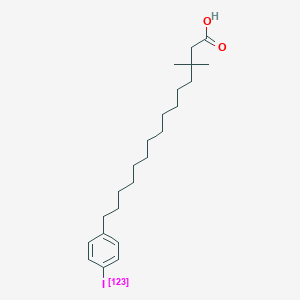
L-Leucina-d10
Descripción general
Descripción
L-Leucina-d10 es una forma deuterada de L-Leucina, un aminoácido esencial de cadena ramificada. El deuterio es un isótopo estable del hidrógeno, y su incorporación en L-Leucina da como resultado this compound. Este compuesto se utiliza principalmente en la investigación científica, particularmente en estudios que involucran vías metabólicas y síntesis de proteínas. La propia L-Leucina es conocida por su papel en la activación de la vía de señalización del objetivo mecánico de la rapamicina (mTOR), que es crucial para el crecimiento celular y el metabolismo .
Aplicaciones Científicas De Investigación
L-Leucina-d10 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como trazador en estudios metabólicos para comprender las vías y los mecanismos del metabolismo de los aminoácidos.
Biología: this compound se utiliza para estudiar la síntesis y degradación de proteínas, así como la regulación de las vías metabólicas.
Medicina: La investigación que involucra this compound ayuda a comprender las enfermedades relacionadas con el metabolismo de los aminoácidos y a desarrollar posibles intervenciones terapéuticas.
Mecanismo De Acción
L-Leucina-d10 ejerce sus efectos principalmente a través de la activación de la vía de señalización del objetivo mecánico de la rapamicina (mTOR). Esta vía es crucial para regular el crecimiento celular, la síntesis de proteínas y el metabolismo. This compound se une a receptores y proteínas específicas que participan en la vía mTOR, lo que lleva a su activación. Esto, a su vez, promueve la síntesis de proteínas y el crecimiento celular .
Análisis Bioquímico
Biochemical Properties
L-Leucine-d10 is intended for use as an internal standard for the quantification of L-leucine . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it increases basal insulin secretion and decreases glucose-induced insulin release in INS-1E rat insulinoma cells when used at concentrations of 1, 5, and 10 mM .
Cellular Effects
L-Leucine-d10 has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, L-Leucine-d10 decreases triglyceride levels and increases cholesterol accumulation in INS-1E cells .
Molecular Mechanism
L-Leucine-d10 exerts its effects at the molecular level through various mechanisms. It activates the mTOR signaling pathway , which is crucial for protein synthesis and muscle growth. It also has binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of L-Leucine-d10 over time in laboratory settings have been observed. It has been found to be stable, with no significant degradation over time
Dosage Effects in Animal Models
The effects of L-Leucine-d10 vary with different dosages in animal models. For instance, it stimulates skeletal muscle protein synthesis in exercised rats, as well as in food-deprived rats in an mTOR-dependent manner
Metabolic Pathways
L-Leucine-d10 is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can affect metabolic flux or metabolite levels
Transport and Distribution
L-Leucine-d10 is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can affect its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de L-Leucina-d10 implica la incorporación de deuterio en la molécula de L-Leucina. Esto se puede lograr a través de varios métodos, que incluyen:
Intercambio hidrógeno-deuterio: Este método implica el intercambio de átomos de hidrógeno en L-Leucina con átomos de deuterio utilizando disolventes deuterados en condiciones específicas.
Síntesis química: Se utilizan precursores deuterados para sintetizar this compound a través de una serie de reacciones químicas.
Métodos de producción industrial: La producción industrial de this compound típicamente implica la síntesis química a gran escala utilizando materiales de partida deuterados. El proceso está optimizado para obtener un alto rendimiento y pureza, asegurando que el producto final cumpla con las especificaciones requeridas para las aplicaciones de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones: L-Leucina-d10 puede sufrir varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar cetoácidos.
Reducción: Las reacciones de reducción pueden convertir los cetoácidos de nuevo a this compound.
Sustitución: Los átomos de deuterio en this compound se pueden sustituir por otros átomos o grupos en condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios reactivos, incluidos los halógenos y los nucleófilos, para las reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir cetoácidos, mientras que la reducción puede regenerar this compound a partir de cetoácidos .
Comparación Con Compuestos Similares
L-Leucina-d10 es única debido a su etiquetado con deuterio, lo que la distingue de otros compuestos similares. Algunos compuestos similares incluyen:
L-Leucina: La forma no deuterada de L-Leucina, que también activa la vía mTOR pero carece del etiquetado con deuterio.
L-Isoleucina: Otro aminoácido de cadena ramificada con funciones metabólicas similares pero diferentes propiedades estructurales.
La singularidad de this compound radica en su uso como trazador en estudios metabólicos, proporcionando información sobre la dinámica del metabolismo de los aminoácidos que no se puede obtener con compuestos no deuterados.
Propiedades
IUPAC Name |
(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-ZWFPVXGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584053 | |
| Record name | Deuterated L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106972-44-5 | |
| Record name | Deuterated L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are deuterated amino acids like L-Leucine-d10 useful in NMR studies of large proteins?
A1: Large proteins present challenges for NMR analysis due to spectral overlap and rapid signal decay. Incorporating deuterated amino acids like L-Leucine-d10 can significantly simplify NMR spectra. Deuterium has a smaller gyromagnetic ratio than hydrogen, leading to reduced dipolar coupling and thus, narrower linewidths in the NMR spectra [, ]. This improves resolution and allows for easier identification and assignment of individual resonances, particularly in crowded spectral regions.
Q2: How are specific labeling strategies with deuterated amino acids beneficial?
A2: Strategically incorporating L-Leucine-d10 at specific positions within a large protein provides targeted insights into the protein's structure and dynamics. For example, labeling methyl groups in a specific domain allows researchers to focus on that region's interactions or conformational changes [, ]. This targeted approach simplifies data analysis and provides more detailed information about specific protein regions compared to uniform deuteration.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![THIAZOLO[5,4-B]PYRIDINE-2(1H)-THIONE, 5-METHOXY- (9CI)](/img/structure/B8823.png)

![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)




![4,6,14-trimethyl-3,7,14,18-tetrazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene](/img/structure/B8840.png)




![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)
